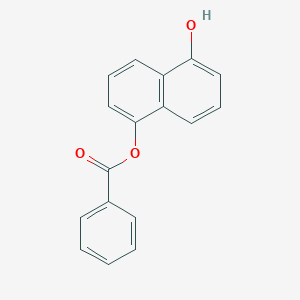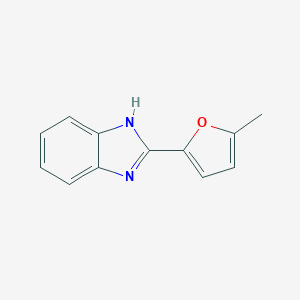
2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Anti-microbial Activity : A study by Shankar et al. (2017) describes the synthesis of novel urea derivatives related to the compound . These compounds showed promising anti-microbial activity against various bacterial strains and moderate to good activity against fungal pathogens. Additionally, the compounds exhibited significant cytotoxicity against cervical cancer cell lines in vitro (Shankar et al., 2017).
Synthesis of Benzimidazoles : Stroganova et al. (2013) developed a method for the synthesis of 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles. This method involved the intramolecular cyclization of N-[(5-methylfuran-2-yl)methyl]aminoanilides (Stroganova et al., 2013).
Synthesis of Benzofuran Derivatives : Gutnov et al. (1999) synthesized 2-Hydroxyaryl(5-methylfur-2-yl)alkanes, which were rearranged into 3-R-benzo[b]furan derivatives. These compounds could not be transformed into dibenzoxazulenium salts (Gutnov et al., 1999).
Corrosion Inhibition : A study by Verma et al. (2016) focused on a benzodiazole derivative's ability to inhibit mild steel corrosion in hydrochloric acid. The study revealed that the compound effectively inhibited corrosion, acting as a cathodic type inhibitor (Verma et al., 2016).
Anti-leishmanial Activity : Tahghighi et al. (2012) synthesized a series of compounds including 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines, which showed good anti-leishmanial activity against Leishmania major (Tahghighi et al., 2012).
Antimicrobial and DNA Binding : Latha et al. (2014) synthesized 2-(Thiophen-2-yl)-1-((thiophen-2-yl)methyl)-1H-1,3-benzodiazole and found that it had antimicrobial properties and DNA binding behaviour (Latha et al., 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(5-methylfuran-2-yl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-8-6-7-11(15-8)12-13-9-4-2-3-5-10(9)14-12/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIMSOPINYXOID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78706-11-3 | |
| Record name | 2-(5-Methylfuran-2-yl)-1H-benzimidazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF67BF95AV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Nitro-6-[(octadecylimino)methyl]phenol](/img/structure/B376759.png)

![1-[(3,5-Ditert-butyl-4-hydroxyphenyl)iminomethyl]naphthalen-2-ol](/img/structure/B376761.png)
![2-methyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-1-amine](/img/structure/B376763.png)
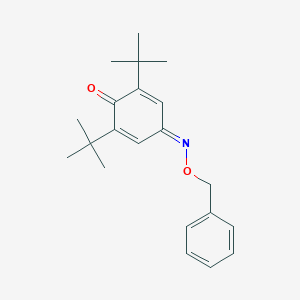

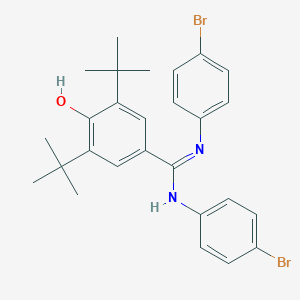
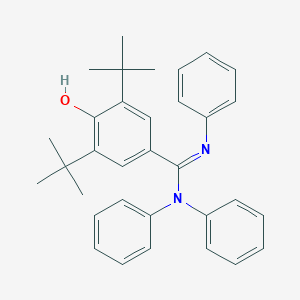

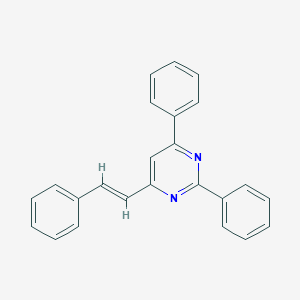
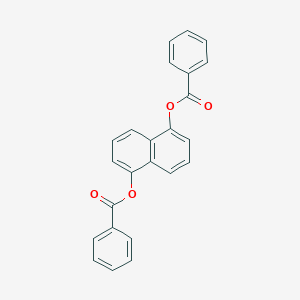
![4-[2-(2,4-Dichlorophenyl)vinyl]-2,6-diphenylpyrimidine](/img/structure/B376780.png)
